

2-Chloro-4-methoxy-1-nitrobenzene as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxy-1-nitrobenzene

Cat. No.: B183063

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methoxy-1-nitrobenzene** as a Chemical Intermediate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Abstract

2-Chloro-4-methoxy-1-nitrobenzene is a polysubstituted aromatic compound that serves as a highly versatile and strategic intermediate in modern organic synthesis. Its value is derived from the specific arrangement of its functional groups: a nitro group, a chloro substituent, and a methoxy group. This unique electronic architecture allows for a series of predictable and high-yield transformations, making it a foundational building block in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and key applications, offering both mechanistic insights and practical, field-proven protocols.

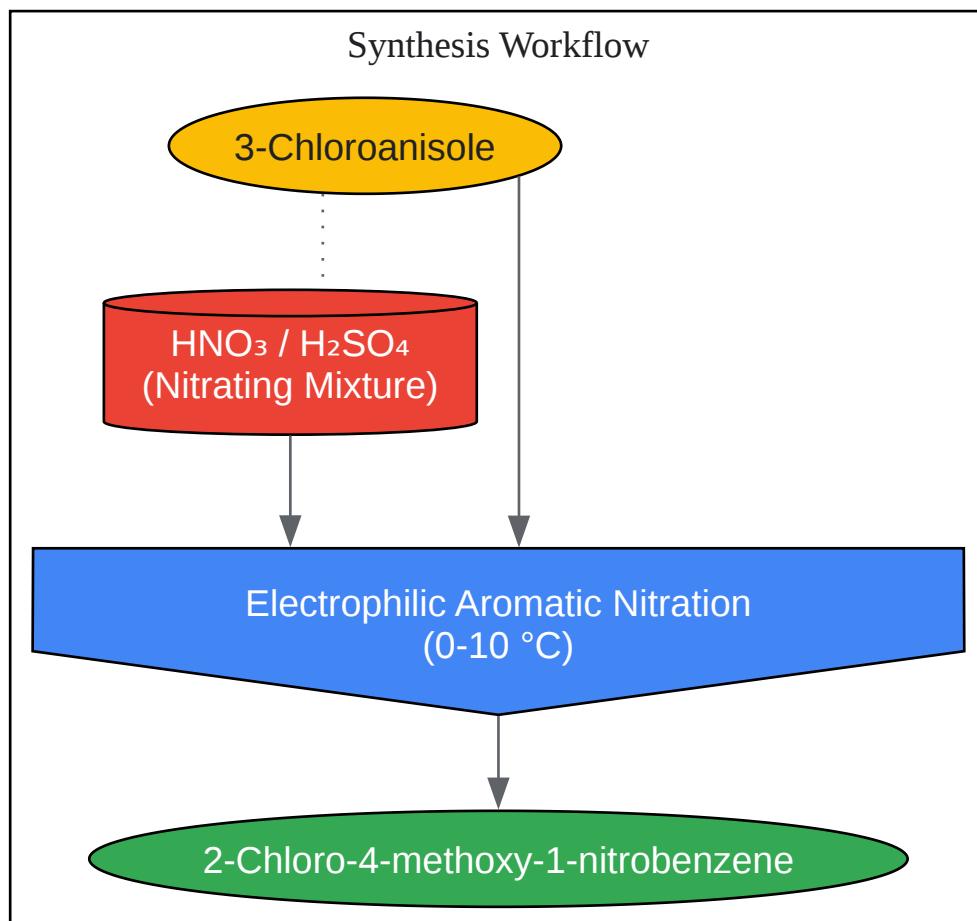
Core Molecular Profile and Physicochemical Properties

2-Chloro-4-methoxy-1-nitrobenzene, with CAS Number 28987-59-9, is a light yellow solid at room temperature.[1][2] The strategic placement of its substituents is the cornerstone of its

synthetic utility. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, critically activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The methoxy group, an electron-donating substituent, further influences the ring's electronics and provides an additional vector for molecular elaboration.

Table 1: Physicochemical Properties of **2-Chloro-4-methoxy-1-nitrobenzene**

Property	Value	Source(s)
IUPAC Name	2-chloro-4-methoxy-1-nitrobenzene	[3][4]
CAS Number	28987-59-9	[3][5]
Molecular Formula	C ₇ H ₆ CINO ₃	[1][3]
Molecular Weight	187.58 g/mol	[3][5][6]
Appearance	Light yellow solid	[1][2]
Melting Point	76-80 °C	[1][2]
Boiling Point	~302.5 °C at 760 mmHg	[1]
Solubility	Good solubility in organic solvents like ethanol, chloroform, and dichloromethane. Insoluble in water.	[1][2][7]
Storage	Sealed in a dry environment at room temperature.	[1][8]


Synthesis Pathway: Nitration of 3-Chloroanisole

The most common and industrially viable synthesis of **2-Chloro-4-methoxy-1-nitrobenzene** involves the electrophilic nitration of 3-chloroanisole (3-chloro-1-methoxybenzene). The directing effects of the substituents govern the regiochemical outcome. The methoxy group is a strong ortho, para-director, while the chloro group is a weaker ortho, para-director. The nitration

occurs predominantly at the C4 position (para to the methoxy group) due to the powerful directing influence and steric accessibility.

Causality of Experimental Design:

The use of a nitrating mixture, typically nitric acid with a strong dehydrating agent like sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active species in the electrophilic aromatic substitution reaction. The reaction is typically run at low temperatures to control the exothermic nitration and prevent over-nitration or side reactions.

[Click to download full resolution via product page](#)

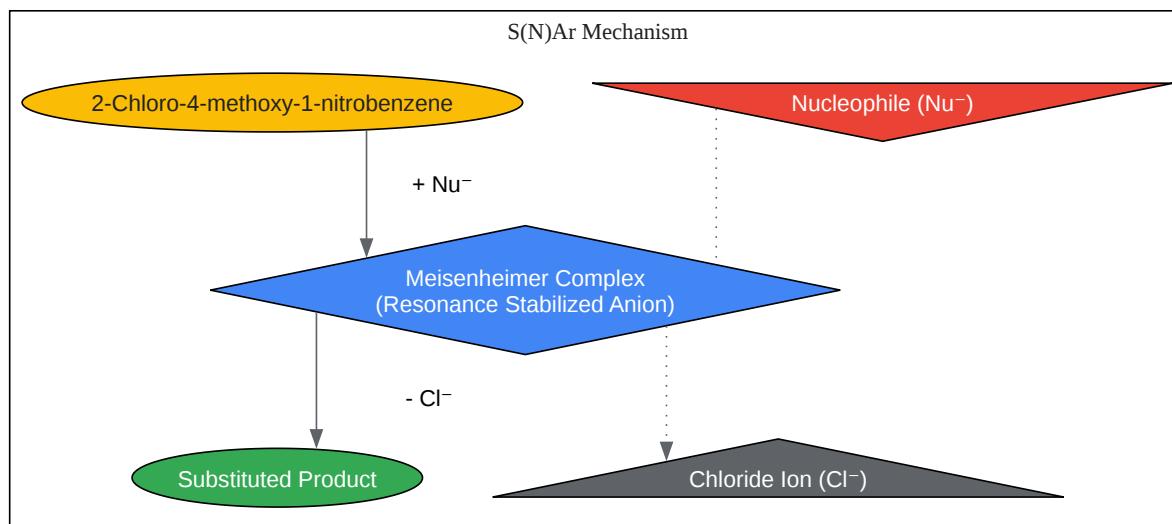
Caption: Workflow for the synthesis of **2-Chloro-4-methoxy-1-nitrobenzene**.

Experimental Protocol: Synthesis

- Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
- Reagents: Charge the flask with 3-chloroanisole.
- Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
- Reaction: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.
- Workup: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.
- Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize from ethanol or methanol to yield the purified **2-Chloro-4-methoxy-1-nitrobenzene**.

The Core of Utility: Reactivity as a Synthetic Intermediate

The true power of **2-Chloro-4-methoxy-1-nitrobenzene** lies in its predictable reactivity, which is dominated by two primary transformations: nucleophilic aromatic substitution and nitro group reduction.


Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction for this intermediate. Aryl halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group (like $-NO_2$) ortho or para to the leaving group (the $-Cl$ atom) dramatically increases reactivity.^[9]^[10]

Mechanistic Causality: The reaction proceeds via an addition-elimination mechanism.

- Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step. The electron density from this attack is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

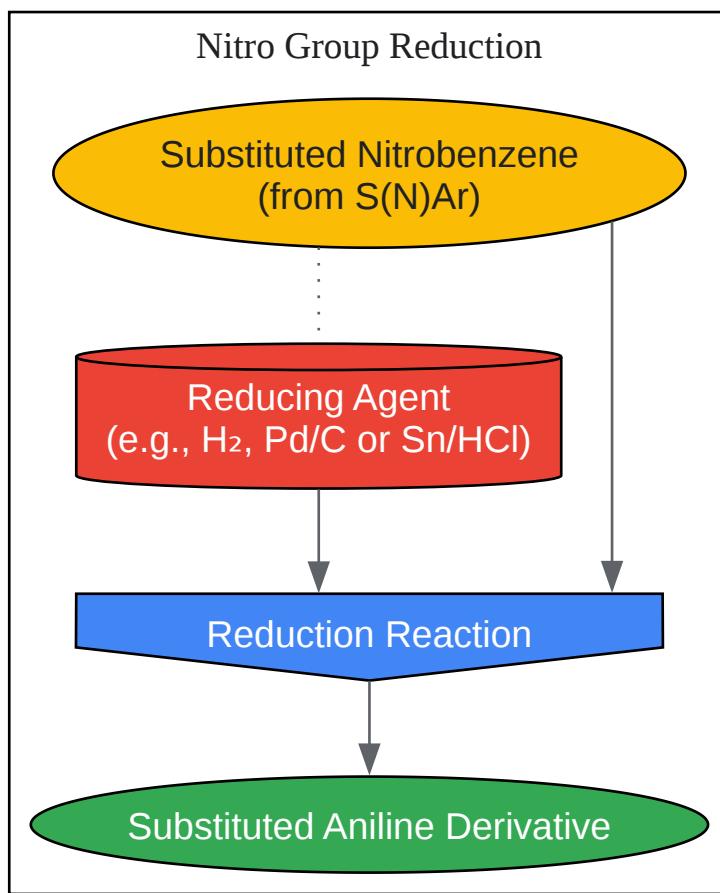
- Stabilization: This delocalization forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The stability of this complex is the reason the nitro group is essential; it provides a low-energy resonance structure where the negative charge resides on the electronegative oxygen atoms.
- Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

[Click to download full resolution via product page](#)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: SNAr with an Amine

This protocol outlines the synthesis of an N-substituted 2-amino-4-methoxy-1-nitrobenzene derivative.


- Setup: In a sealed reaction vessel, dissolve **2-Chloro-4-methoxy-1-nitrobenzene** in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

- Reagents: Add the desired primary or secondary amine (1.1 to 1.5 equivalents) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the HCl produced.
- Reaction: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 4-12 hours.
- Workup: After cooling, pour the reaction mixture into water to precipitate the product.
- Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired product.

Reduction of the Nitro Group

The second key transformation is the reduction of the nitro group to a primary amine (-NH₂). This opens up a vast array of subsequent chemical reactions, including diazotization, amide bond formation, and reductive amination. This reduction is fundamental to producing substituted aniline building blocks.

Causality of Experimental Design: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) is a clean and efficient method. [11] Alternatively, metal-acid systems like Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl) are robust and widely used. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for the reduction of the nitro group to an aniline.

Experimental Protocol: Nitro Group Reduction (Sn/HCl)

- Setup: Suspend the nitro-substituted compound in ethanol in a round-bottom flask equipped with a reflux condenser.
- Reagents: Add granular tin (Sn) followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic.
- Reaction: Once the initial exotherm subsides, heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.
- Workup: Cool the reaction and make it strongly basic by the careful addition of concentrated NaOH solution to precipitate tin salts.

- Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aniline can be further purified if necessary.

Safety and Handling

As a nitroaromatic and chlorinated compound, **2-Chloro-4-methoxy-1-nitrobenzene** requires careful handling.[\[1\]](#)[\[2\]](#)

- Toxicity: The substance is considered toxic and may be harmful if ingested, inhaled, or absorbed through the skin.[\[1\]](#)[\[2\]](#)[\[7\]](#) The toxicological properties have not been fully investigated.[\[7\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[\[12\]](#)[\[13\]](#) Handle in a well-ventilated area or a chemical fume hood.
- Incompatibilities: Avoid contact with strong oxidizing agents and combustibles.[\[1\]](#)[\[2\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[12\]](#)[\[13\]](#)

Conclusion

2-Chloro-4-methoxy-1-nitrobenzene is a quintessential example of a strategic chemical intermediate. The interplay of its chloro, methoxy, and nitro functional groups provides a robust platform for constructing complex molecular architectures. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction makes it an invaluable tool for medicinal chemists and process scientists engaged in the development of novel pharmaceuticals, dyes, and other high-value specialty chemicals.[\[2\]](#)[\[6\]](#)[\[14\]](#) A thorough understanding of its underlying reaction mechanisms and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

- 2-chloro-4-methoxy-1-nitrobenzene** - Introduction. (2024-04-09). ChemBK.
- MSDS of **2-chloro-4-methoxy-1-nitrobenzene**. Capot Chemical Co., Ltd.

- **2-Chloro-4-methoxy-1-nitrobenzene.**
- **2-Chloro-4-methoxy-1-nitrobenzene** | High-Purity Research Chemical. BenchChem.
- 2-Chloro-1-methoxy-4-nitrobenzene.
- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook, National Institute of Standards and Technology.
- **2-Chloro-4-methoxy-1-nitrobenzene.** (2024-04-09). ChemBK.
- **2-Chloro-4-methoxy-1-nitrobenzene**, min 95%. CP Lab Safety.
- 4920-79-0 CAS D
- **2-Chloro-4-methoxy-1-nitrobenzene.** J&K Scientific.
- Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts.
- SAFETY DATA SHEET. (2024-03-30). Fisher Scientific.
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Nucleophilic Aromatic Substitution. (2023-09-20). Organic Chemistry | OpenStax.
- 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3). ChemicalBook.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. **2-Chloro-4-methoxy-1-nitrobenzene** | C7H6CINO3 | CID 593789 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. **1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)**MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. **4920-79-0** | CAS DataBase [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Chloro-4-methoxy-1-nitrobenzene as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183063#2-chloro-4-methoxy-1-nitrobenzene-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com